molecular formula C19H14N6O B12747421 2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine CAS No. 92616-33-6

2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine

Katalognummer: B12747421
CAS-Nummer: 92616-33-6
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: QQQVBTJOPXMLOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine is a compound belonging to the class of s-triazines, which are known for their diverse pharmacological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine typically involves the reaction of aniline derivatives with triazine precursors. One common method involves reacting an aniline derivative with a triazine compound in the presence of a base such as sodium bicarbonate (NaHCO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures (80-90°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit microbial growth by targeting bacterial ribosomes or enzymes involved in cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its beta-naphthyl group, in particular, may enhance its interaction with biological targets compared to other s-triazine derivatives.

Eigenschaften

CAS-Nummer

92616-33-6

Molekularformel

C19H14N6O

Molekulargewicht

342.4 g/mol

IUPAC-Name

N-(4-amino-6-naphthalen-2-yl-1,3,5-triazin-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C19H14N6O/c20-18-22-16(14-8-7-12-4-1-2-5-13(12)10-14)23-19(25-18)24-17(26)15-6-3-9-21-11-15/h1-11H,(H3,20,22,23,24,25,26)

InChI-Schlüssel

QQQVBTJOPXMLOP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC(=N3)NC(=O)C4=CN=CC=C4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.